1,4-Dibromo-2-cyclopropoxybenzene
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Overview
Description
1,4-Dibromo-2-cyclopropoxybenzene is an organic compound characterized by a benzene ring substituted with two bromine atoms at the 1 and 4 positions, and a cyclopropoxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-cyclopropoxybenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the bromination of 2-cyclopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 1 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated benzene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,4-Dibromo-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-cyclopropoxybenzene involves its interaction with molecular targets through its bromine atoms and cyclopropoxy group. The bromine atoms can participate in halogen bonding and electrophilic interactions, while the cyclopropoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
1,2-Dibromo-4-cyclopropoxybenzene: Different substitution pattern, leading to different reactivity and properties.
1,4-Dibromo-2-methoxybenzene: Contains a methoxy group instead of a cyclopropoxy group, affecting its electronic properties and reactivity.
Uniqueness
1,4-Dibromo-2-cyclopropoxybenzene is unique due to the presence of both bromine atoms and a cyclopropoxy group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H8Br2O |
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Molecular Weight |
291.97 g/mol |
IUPAC Name |
1,4-dibromo-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Br2O/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
HANVSQHPIHPJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
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